molecular formula C9H7FN2 B11917603 5-Fluoroisoquinolin-6-amine CAS No. 1432754-47-6

5-Fluoroisoquinolin-6-amine

Cat. No.: B11917603
CAS No.: 1432754-47-6
M. Wt: 162.16 g/mol
InChI Key: MWIHYUHOVCEBFM-UHFFFAOYSA-N
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Description

5-Fluoroisoquinolin-6-amine: is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in natural alkaloids and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boron reagent with a halogenated isoquinoline under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of 5-Fluoroisoquinolin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry: 5-Fluoroisoquinolin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmaceutical agent. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry: The compound is used in the development of materials with specific properties, such as light-emitting diodes and other electronic devices.

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can lead to the inhibition or activation of specific proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 4-Fluoroisoquinolin-5-amine
  • 6-Fluoroisoquinolin-5-amine
  • 7-Fluoroisoquinolin-5-amine

Comparison: 5-Fluoroisoquinolin-6-amine is unique due to the position of the fluorine atom on the isoquinoline ring. This specific positioning can influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines. For example, the 5-fluoro derivative has shown strong activity against certain cancer cell lines, highlighting its potential as a therapeutic agent .

Properties

CAS No.

1432754-47-6

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

5-fluoroisoquinolin-6-amine

InChI

InChI=1S/C9H7FN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2

InChI Key

MWIHYUHOVCEBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)F)N

Origin of Product

United States

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